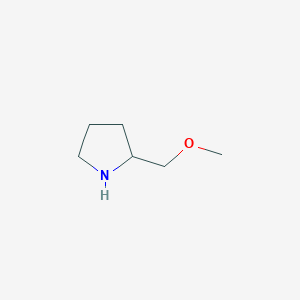![molecular formula C10H19N3O2 B6282725 tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate CAS No. 1339334-16-5](/img/no-structure.png)
tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate” is a chemical compound with the CAS Number: 1339334-16-5 . It has a molecular weight of 213.28 . The IUPAC name for this compound is tert-butyl 2-amino-1-cyclopropyl-2-iminoethylcarbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19N3O2/c1-10(2,3)15-9(14)13-7(8(11)12)6-4-5-6/h6H,4-5,11-12H2,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.28 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.作用机制
TB-NCC acts as a catalyst in the synthesis of peptides and other compounds. It can also be used to modulate the activity of enzymes and other proteins by binding to specific sites on the protein and altering its conformation. This can lead to changes in the enzyme’s activity, which can be used to study the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
TB-NCC can be used to modulate the activity of enzymes and other proteins, which can lead to changes in biochemical and physiological processes. In particular, TB-NCC can be used to modulate the activity of enzymes involved in the synthesis of proteins, such as proteases and kinases. This can lead to changes in the rate of protein synthesis, which can have an effect on the overall biochemical and physiological processes of the organism.
实验室实验的优点和局限性
TB-NCC has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. Furthermore, it can be used to modulate the activity of enzymes and other proteins, allowing researchers to study the biochemical and physiological effects of these proteins. However, TB-NCC is not very soluble in water, and it can be toxic if ingested.
未来方向
The use of TB-NCC in laboratory experiments has the potential to provide insight into biochemical and physiological processes. In particular, TB-NCC can be used to modulate the activity of enzymes and other proteins, allowing researchers to study the biochemical and physiological effects of these proteins. Additionally, TB-NCC can be used to study the synthesis of peptides and other compounds, as well as the synthesis of polymers and other materials. Finally, TB-NCC can be used to develop new drugs and therapeutics, as it can be used to modulate the activity of enzymes and other proteins.
合成方法
TB-NCC can be synthesized from tert-butyl chloride and N-carbamimidoyl-cyclopropylmethyl carbamate, which can be synthesized from the reaction of cyclopropylmethyl carbamate with an amine. The reaction is carried out in a solvent, such as dichloromethane, at a temperature of 0-25°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by filtration.
科学研究应用
TB-NCC is used in a variety of scientific research applications, including the synthesis of peptides and other compounds, the synthesis of polymers and other materials, and the modulation of enzyme and other protein activity. TB-NCC is also used in the study of biochemistry and physiology, as it can be used to modulate the activity of enzymes and other proteins.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with cyclopropylmethylamine followed by the reaction of the resulting intermediate with cyanamide.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "cyclopropylmethylamine", "cyanamide" ], "Reaction": [ "Step 1: tert-butyl N-(chlorocarbonyl)carbamate is reacted with cyclopropylmethylamine in the presence of a base such as triethylamine to form tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate intermediate.", "Step 2: The intermediate is then reacted with cyanamide in the presence of a base such as sodium methoxide to form the final product tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate." ] } | |
CAS 编号 |
1339334-16-5 |
分子式 |
C10H19N3O2 |
分子量 |
213.3 |
纯度 |
94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



